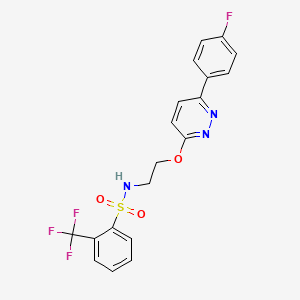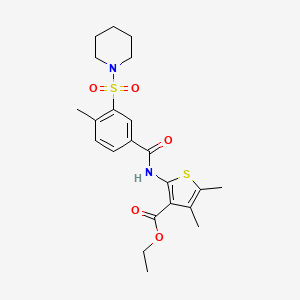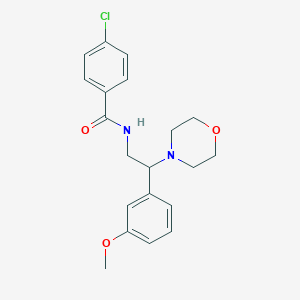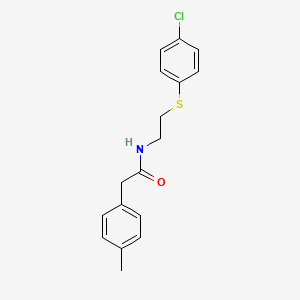![molecular formula C15H17NO2S B2728612 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide CAS No. 2415526-94-0](/img/structure/B2728612.png)
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptor CB1 and is often used in scientific research to study the effects of cannabinoids on the body.
Mechanism of Action
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 acts as an agonist of the CB1 receptor, which is primarily located in the central nervous system. When it binds to the receptor, it activates a signaling pathway that can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 has been shown to have a number of biochemical and physiological effects. It can stimulate appetite, reduce pain and inflammation, and produce feelings of euphoria and relaxation. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which allows researchers to study the effects of cannabinoids on the body in a controlled manner. However, one limitation of using 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis.
Future Directions
There are a number of potential future directions for research involving 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497. One area of interest is the development of new drugs that target the CB1 receptor for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of chronic cannabinoid use on the body, including the potential for addiction and other negative health outcomes. Additionally, researchers may explore the use of 2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 is synthesized by reacting 2,5-dimethyl-3-furoic acid with thiophen-3-ylcyclopropylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield the final compound.
Scientific Research Applications
2,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide 47,497 is commonly used in scientific research to study the effects of cannabinoids on the body. It has been shown to have a high affinity for the CB1 receptor and can activate it with a potency similar to that of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
properties
IUPAC Name |
2,5-dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-7-13(11(2)18-10)14(17)16-9-15(4-5-15)12-3-6-19-8-12/h3,6-8H,4-5,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILAHBZOEYMBOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2728530.png)

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2728532.png)

![(2R,4R,6R)-methyl 6-hydroxyspiro[3.3]heptane-2-carboxylate](/img/structure/B2728535.png)


![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2728542.png)

![4-methoxy-N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2728544.png)
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2728547.png)
![N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2728548.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2728552.png)